6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxyphenyl group, and a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve a substitution reaction where a methoxyphenyl group is introduced to the core structure.
Addition of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **6-{[1,3-Dihydroxy-2-(hydroxymethyl)-2-propanyl]amino}-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- **1-(6-(3-(1,3-dihydroxy-2-methylpropan-2-yl)ureido)hexyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)urea
- **2,3-dihydroxy-1-(hydroxymethyl)propyl-1,4,7,10-tetraazacyclododecane
Uniqueness
6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H23N3O6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H23N3O6/c1-20-14-8-22(19(9-23,10-24)11-25)16(12-4-6-13(28-3)7-5-12)15(14)17(26)21(2)18(20)27/h4-8,23-25H,9-11H2,1-3H3 |
InChI Key |
BCXBBQDZZFAVOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)C(CO)(CO)CO |
Origin of Product |
United States |
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